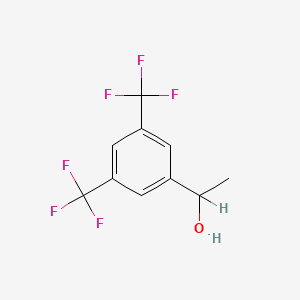

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Vue d'ensemble

Description

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its applications in various fields, including pharmaceuticals and chemical synthesis, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using biocatalysts such as Candida tropicalis. This process is carried out in a natural deep-eutectic solvent under microaerobic conditions, achieving high yields .

Industrial Production Methods: In industrial settings, the compound is often produced using enzyme-catalyzed reactions. For instance, the enantioselective transesterification of racemic this compound using vinyl acetate as the acyl donor in the presence of Candida antarctica lipase-B has been reported to yield high purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alcohol using biocatalysts.

Oxidation: It can be oxidized to form ketones or aldehydes under specific conditions.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Biocatalysts like Candida tropicalis in deep-eutectic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Reduction: this compound.

Oxidation: 3,5-Bis(trifluoromethyl)acetophenone.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1. Neurokinin-1 Receptor Antagonist

One of the primary applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol is as an intermediate in the synthesis of aprepitant, a potent neurokinin-1 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy . The compound's structural features contribute to its efficacy in modulating neurokinin receptors.

2. Drug Development

Due to its unique chemical structure, this compound serves as a scaffold for developing new pharmaceuticals targeting various receptors and pathways involved in diseases such as cancer and neurological disorders. The trifluoromethyl groups can enhance binding affinity and selectivity for target proteins.

Biocatalysis

Recent studies highlight the role of this compound in biocatalytic processes. For example, its production via bioreduction using Candida tropicalis not only improves yield but also demonstrates the compound's potential in green chemistry practices . The use of natural deep-eutectic solvents (NADES) has been shown to enhance cell membrane permeability and reduce cytotoxicity during biotransformation processes.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. For instance, in the synthesis of aprepitant, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl groups enhance the compound’s stability and bioavailability by increasing its lipophilicity .

Comparaison Avec Des Composés Similaires

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol can be compared with other similar compounds such as:

3,5-Bis(trifluoromethyl)acetophenone: A precursor in the synthesis of this compound.

4-(Trifluoromethyl)acetophenone: Another trifluoromethyl-substituted compound with different reactivity and applications.

α-(Trifluoromethyl)benzyl alcohol: A related compound with a single trifluoromethyl group, used in different synthetic pathways.

The uniqueness of this compound lies in its dual trifluoromethyl groups, which impart distinct chemical and physical properties, making it highly valuable in various applications.

Activité Biologique

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, also known as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a significant compound in medicinal chemistry due to its role as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, particularly aprepitant. This article explores its biological activities, synthesis methods, and relevant case studies.

- Chemical Formula : C10H8F6O

- CAS Number : 127852-28-2

- Molecular Structure : The compound features a phenolic structure with two trifluoromethyl groups that enhance its lipophilicity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various biocatalytic processes. Notably:

- Bioreduction of 3,5-bis(trifluoromethyl)acetophenone : This method utilizes recombinant Escherichia coli or other microbial strains to convert the ketone to the corresponding alcohol with high enantiomeric purity. For instance, a study reported a 98.7% yield with >99% enantiomeric excess using specific reaction conditions involving ionic liquids as co-solvents .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties. A study highlighted that caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated significant inhibition of steroid 5α-reductase type 1 (SRD5A1), with an IC50 value of 1.44 µM, indicating its potential use in treating androgen-dependent diseases .

Inhibition of DHT Production

The compound has been shown to inhibit dihydrotestosterone (DHT) production effectively. In vitro assays demonstrated that the amide derivative containing the trifluoromethyl group inhibited DHT by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) in human keratinocyte cells .

Case Study 1: Biocatalytic Production

In a controlled study using Candida tropicalis, the bioreduction process was optimized under oxygen-deficient conditions. The yield of this compound was increased to 86.2% when utilizing a natural deep-eutectic solvent (NADES), showcasing the compound's adaptability in biocatalytic reactions .

| Parameter | Value |

|---|---|

| Biocatalyst | Candida tropicalis |

| Substrate Concentration | 200 mM |

| Yield | 86.2% |

| Reaction Time | 12 hours |

Case Study 2: Enzymatic Reduction

An enzymatic approach using alcohol dehydrogenase from Rhodococcus erythropolis yielded >99.9% enantiomeric excess with good conversion rates (>98%) for the synthesis of (S)-3,5-bis(trifluoromethyl)phenyl ethanol from its corresponding ketone . This highlights the compound's relevance in pharmaceutical applications.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound is classified as having acute toxicity (Tox Cat 4 Oral), necessitating careful handling during synthesis and application .

Propriétés

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSCIQKQJVBPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869755 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-63-8 | |

| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 368-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol in pharmaceutical synthesis?

A1: this compound, particularly its (R)-enantiomer, is a vital chiral building block for synthesizing active pharmaceutical ingredients (APIs). One prominent example is its role as a key intermediate in producing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. []

Q2: What are the common methods for synthesizing this compound?

A2: Several approaches exist for synthesizing this compound, with a focus on achieving high enantiomeric purity:

- Asymmetric Hydrogenation: This method utilizes ruthenium-based catalysts with chiral diphosphine-benzimidazole ligands to selectively hydrogenate 3,5-bis(trifluoromethyl)acetophenone, yielding the desired (R)-enantiomer. [] Research has shown success in scaling this process to industrially relevant quantities.

- Enzymatic Reduction: Ketoreductases (KREDs) have proven effective in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to this compound. [, ] Immobilizing KREDs on various supports, like resin EC-HFA, allows for their reuse in both batch and continuous flow reactor setups, enhancing process efficiency.

- Transfer Hydrogenation: This method employs rhodium or ruthenium catalysts with specific ligands in the presence of an alcohol as a hydrogen source for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. []

Q3: How does the choice of solvent system affect the synthesis of this compound?

A3: Solvent selection significantly influences reaction yield and enzyme performance. For instance, in KRED-catalyzed synthesis, a mixture of 2-propanol (IPA) and water (90:10 v/v) proved optimal for substrate conversion and facilitated product recovery through simple solvent evaporation. [] Another study highlighted the benefits of using a biphasic system comprising an ionic liquid and buffer, which allowed for higher substrate concentrations and improved yields compared to a monophasic aqueous system. []

Q4: What are the advantages of using immobilized enzymes in the production of this compound?

A4: Immobilized enzymes, specifically KREDs in this context, offer several advantages:

- Enhanced Stability: Immobilization often increases enzyme stability, enabling their use in organic solvents, which are often necessary to dissolve 3,5-bis(trifluoromethyl)acetophenone. []

- Recyclability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing costs and waste generation. [, ]

- Flow Reactor Compatibility: Immobilization on suitable supports makes enzymes suitable for use in continuous flow reactors, offering advantages in terms of process control, automation, and scalability. []

Q5: What innovative approaches are being explored for sustainable production of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?

A5: Researchers are investigating the use of whole-cell biocatalysts, such as Candida tropicalis, for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol production. [, ] These approaches often employ deep eutectic solvents (DES) as an alternative reaction media. DES systems have shown to improve cell membrane permeability and mitigate the cytotoxic effects of substrates like 3,5-bis(trifluoromethyl)acetophenone, leading to higher substrate loading capacities and improved yields. []

Q6: Beyond chemical synthesis, are there other notable methods for producing enantiopure this compound?

A6: Yes, enantioselective transesterification using lipases presents a viable route. Research has shown that Candida antarctica lipase B (CAL-B) effectively catalyzes the resolution of racemic this compound with vinyl acetate as the acyl donor, achieving high enantiomeric excess (>99%) for the desired (R)-enantiomer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.